1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide
Description
Properties
IUPAC Name |
1-[4-(3-methylimidazol-3-ium-1-yl)phenyl]ethanone;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O.HI/c1-10(15)11-3-5-12(6-4-11)14-8-7-13(2)9-14;/h3-9H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYPYVGDMNENSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C[N+](=C2)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 4-(1H-imidazol-1-yl)acetophenone with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolium salt. The process can be summarized as follows:
Starting Materials: 4-(1H-imidazol-1-yl)acetophenone and methyl iodide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Product Isolation: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide.
Chemical Reactions Analysis
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:
Enzyme Inhibition: The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is due to the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Similarly, its interaction with carbonic anhydrase involves the binding of the compound to the enzyme’s active site, inhibiting its catalytic activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the N1 Position
1-(3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propyl Analog ()
- Structure : Features a pyrazolo[1,5-a]pyrimidinyl substituent linked via a propyl chain.
- Applications : Used in the synthesis of aryl hydrocarbon receptor modulators, highlighting its role in medicinal chemistry .
1-(3-((1-(6-Acetylpyridin-2-yl)ethyl)amino)propyl) Derivative ()
- Structure: Contains a pyridine-acetyl moiety and an amino-propyl linker.
- Properties: The basic amino group increases solubility in polar solvents, while the acetylpyridine group enables metal coordination .
- Applications : Explored in chiral co-complexes for asymmetric catalysis .
1-(2-Bromo-2-iodo-biphenyl) Analog ()
Counterion Effects
Hexafluorophosphate (PF6⁻) Counterion ()
- Compound : 1-(4-Carboxybutyl)-3-methyl-1H-imidazol-3-ium hexafluorophosphate.
- Properties : Improved thermal stability and lower hygroscopicity compared to iodide salts, making it preferable for high-temperature ionic liquid applications .
Triflimide (NTf2⁻) Counterion ()
- Compound: 1-[2-(Formylamino)ethyl]-3-methyl-1H-imidazol-3-ium triflimide.
- Properties : Enhanced electrochemical stability and lower viscosity, ideal for green chemistry applications .
Tetrafluoroborate (BF4⁻) Counterion ()
Challenges and Commercial Viability
- Advantages of Acetylphenyl Derivative : Combines synthetic accessibility (via simple alkylation) with tunable bioactivity, making it a versatile scaffold for further functionalization .
Biological Activity
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide, an imidazolium salt, has garnered attention for its diverse biological activities, particularly its effects on enzyme inhibition, antimicrobial properties, and potential anticancer effects. This article delves into its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNI
- Molecular Weight : Approximately 328.15 g/mol
- Structure : The compound features a 4-acetylphenyl group attached to the imidazolium ring, contributing to its chemical reactivity and biological interactions.
Enzyme Inhibition
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide primarily targets two enzymes:
- Carbonic Anhydrase (hCAs) : Inhibition of hCAs disrupts the balance of carbon dioxide and bicarbonate in the body, affecting respiratory functions and acid-base homeostasis.
- Acetylcholinesterase (AChE) : The compound inhibits AChE, leading to increased acetylcholine levels in the synaptic cleft, which enhances nerve impulse transmission and can have implications in neurodegenerative diseases.
The compound's potency as an inhibitor is reported to exceed that of standard inhibitors like tacrine for AChE and acetazolamide for CA inhibition.
Biochemical Pathways
The inhibition of these enzymes results in significant alterations in several biochemical pathways:
- Disruption of normal respiratory processes due to altered carbon dioxide transport.
- Enhanced neurotransmission due to elevated acetylcholine levels, potentially impacting cognitive functions.
Antimicrobial Properties
Recent studies have demonstrated that 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide exhibits promising antimicrobial activity against various pathogens. In vitro assays have shown its effectiveness against:
- Bacteria : Effective against both Gram-positive and Gram-negative strains.
- Fungi : Demonstrated antifungal properties in several assays.
Minimum Inhibitory Concentration (MIC) tests have established the compound's capability to inhibit microbial growth at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents.
Anticancer Effects
Research into the anticancer potential of this compound has revealed:
- Cell Viability Assays : The compound shows cytotoxic effects against various cancer cell lines. For example, studies using MTT assays indicated a significant reduction in cell viability at higher concentrations.
- Apoptosis Induction : Flow cytometry and TUNEL assays have been employed to assess apoptosis. Results suggest that the compound may induce programmed cell death in cancer cells, highlighting its therapeutic potential .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated potent inhibition of AChE and hCAs with IC50 values lower than traditional inhibitors. |
| Study B | Antimicrobial Activity | Showed effective inhibition against E. coli and Candida albicans with MIC values ranging from 0.5 to 8 µg/mL. |
| Study C | Anticancer Activity | Reported significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of 1-(4-acetylphenyl)imidazole with methyl iodide under reflux in aprotic solvents (e.g., acetonitrile or dichloromethane). For example, refluxing with methyl iodide for 3–24 hours under nitrogen yields the imidazolium salt. Purification involves vacuum filtration, recrystallization (e.g., dichloromethane/toluene mixtures), and washing with ether to remove excess reagents .
- Key Variables : Reaction time, solvent polarity, and stoichiometry of methyl iodide influence yield and purity. Optimization is monitored via TLC or NMR to track intermediate formation.
Q. How is structural characterization of this imidazolium salt performed, and what spectral markers are critical?
- Methodological Answer :
- NMR : NMR shows imidazolium proton signals at δ 9.8–10.6 ppm (aromatic H), methyl groups at δ 4.2–4.3 ppm (N–CH), and acetyl protons at δ 2.5–2.6 ppm. NMR confirms the acetyl carbonyl at δ 196–198 ppm and imidazolium carbons at δ 120–137 ppm .
- IR : Stretching bands at 1678 cm (C=O) and 1551 cm (C–N) validate functional groups .
- X-ray Crystallography : SHELXL or OLEX2 software refines crystal structures, with C–H bond lengths standardized at 0.95–0.98 Å and U(H) parameters adjusted for riding atoms .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound, such as acetylcholinesterase (AChE) inhibition?
- Methodological Answer :
- Molecular Docking : In silico studies (e.g., AutoDock Vina) model interactions between the imidazolium cation and AChE’s active site. The acetylphenyl group may bind to the peripheral anionic site via π-π stacking, while the methyl group stabilizes hydrophobic pockets .
- MD Simulations : Trajectories analyze binding stability over 100 ns, with RMSD and RMSF metrics quantifying conformational changes .
Q. How do counterion exchange (e.g., iodide vs. bromide) and alkyl chain modifications affect physicochemical properties?
- Methodological Answer :
- Counterion Effects : Larger anions (e.g., PF) reduce melting points and enhance solubility in polar solvents. Iodide salts exhibit stronger hydrogen bonding, influencing crystal packing .
- Alkyl Chain Impact : Longer alkyl chains (e.g., ethyl or benzyl) increase hydrophobicity, altering mesomorphic behavior in ionic liquid-crystal hybrids. Differential scanning calorimetry (DSC) identifies phase transitions .
Q. How are crystallographic data contradictions resolved during structure refinement?
- Methodological Answer :
- SHELXL Workflow : Discrepancies in thermal parameters or bond lengths are addressed via iterative refinement cycles. Constraints (e.g., riding H atoms) and restraints (e.g., isotropic displacement for methyl groups) improve model accuracy .
- Twinned Data : For high-symmetry crystals, SHELXD or OLEX2’s twin-law refinement partitions overlapping reflections .
Q. What experimental controls are critical when evaluating enzyme inhibition to mitigate false positives?
- Methodological Answer :
- Ellman Assay Controls :
- Blank Correction : Subtract background absorbance (412 nm) from solvent and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) alone.
- Positive Control : Use tacrine (IC ~100 nM) to validate assay sensitivity .
- Non-Specific Binding : Pre-incubate the enzyme with the compound to confirm reversible inhibition via Lineweaver-Burk plots .
Key Research Challenges
- Synthetic Scalability : Prolonged reaction times (>24 hours) risk byproduct formation; microwave-assisted synthesis could reduce time .
- Crystallographic Ambiguities : Twinning or disorder in the acetylphenyl group requires high-resolution data (d-spacing <1 Å) for reliable refinement .
- Biological Specificity : Off-target effects on other esterases (e.g., butyrylcholinesterase) necessitate selectivity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
